molecular formula C8H8N2O B8190708 2-Hydroxy-4,5-dimethyl-nicotinonitrile

2-Hydroxy-4,5-dimethyl-nicotinonitrile

Cat. No.: B8190708
M. Wt: 148.16 g/mol
InChI Key: BTWCYJPHZVRJGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethyl-nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with hydroxyl and methyl groups, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5-dimethyl-nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitropyridine with hydroxylamine under basic conditions to form the corresponding hydroxylamine derivative, which is then dehydrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5-dimethyl-nicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-oxo-4,5-dimethyl-nicotinonitrile.

    Reduction: Formation of 2-hydroxy-4,5-dimethyl-nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

    Nicotinonitrile: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-nicotinonitrile: Lacks the methyl groups, which may affect its biological activity and chemical properties.

    4,5-Dimethyl-nicotinonitrile: Lacks the hydroxyl group, impacting its solubility and reactivity.

Uniqueness: The combination of these functional groups allows for a broader range of chemical modifications and biological interactions compared to its analogs .

Properties

IUPAC Name

4,5-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-10-8(11)7(3-9)6(5)2/h4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCYJPHZVRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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